molecular formula C19H36FNaO2 B13424315 Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt CAS No. 462-16-8

Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt

Cat. No.: B13424315
CAS No.: 462-16-8
M. Wt: 338.5 g/mol
InChI Key: HBDZVQJAXIWPMG-UHFFFAOYSA-M
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Description

Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is a synthetic organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, with a fluorine atom at the 18th position and a methyl group at the 10th position. The sodium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 18th position of octadecanoic acid. This can be achieved using fluorinating agents such as Selectfluor.

    Methylation: Introduction of a methyl group at the 10th position. This can be done using methylating agents like methyl iodide in the presence of a base.

    Neutralization: Conversion of the acid to its sodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production methods often involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of 18-fluoro-10-methyl-octadecanoic acid.

    Reduction: Formation of 18-fluoro-10-methyl-octadecanol.

    Substitution: Formation of 18-chloro-10-methyl-octadecanoic acid.

Scientific Research Applications

Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cell membranes and its potential as a biomarker.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (Stearic acid): Lacks the fluorine and methyl groups, making it less lipophilic.

    18-Fluoro-octadecanoic acid: Similar but lacks the methyl group at the 10th position.

    10-Methyl-octadecanoic acid: Similar but lacks the fluorine atom at the 18th position.

Properties

CAS No.

462-16-8

Molecular Formula

C19H36FNaO2

Molecular Weight

338.5 g/mol

IUPAC Name

sodium;18-fluoro-10-methyloctadecanoate

InChI

InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

HBDZVQJAXIWPMG-UHFFFAOYSA-M

Canonical SMILES

CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+]

Origin of Product

United States

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